8-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of substituted resorcinols with appropriate reagents. One common method involves the reaction of 4-hydroxycoumarin with nitric acid to introduce the nitro group at the 8th position. The reaction is carried out under controlled conditions to ensure the selective nitration of the coumarin ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 8-amino-2-oxo-2H-chromene-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and anticoagulant agent.
Industry: Utilized in the development of dyes and fluorescent probes.
Mechanism of Action
The biological activity of 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid is attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can result in cell death or modulation of cellular signaling pathways .
Comparison with Similar Compounds
8-Nitro-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Acenocoumarol: Another anticoagulant with a similar mechanism of action.
Hymecromone: Used as a choleretic and antispasmodic agent.
Novobiocin: An antibiotic with a coumarin core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
IUPAC Name |
8-nitro-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-9(13)6-4-5-2-1-3-7(11(15)16)8(5)17-10(6)14/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRJTAOIBQPQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368177 | |
Record name | 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82119-78-6 | |
Record name | 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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